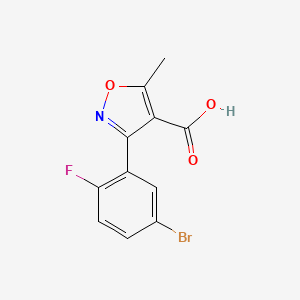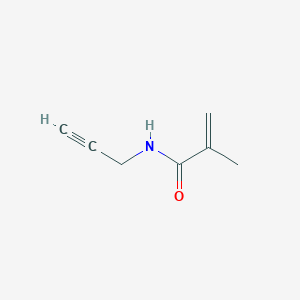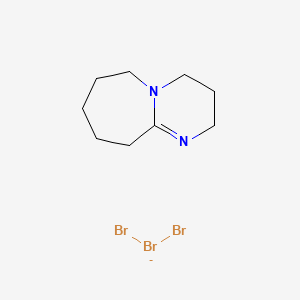
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an ethoxy group attached to the prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol as a solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)phenylprop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate.
1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole (Imazalil): This compound is used as an agricultural fungicide.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10Cl2O2 |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-4-3-8(12)7-10(9)13/h3-7H,2H2,1H3/b6-5+ |
Clave InChI |
RPLRVGOHUBZLCA-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCOC=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)


![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)




![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)


